2-ethoxy-N-(2-hydroxy-2-methyl-4-phenylbutyl)-5-methylbenzenesulfonamide
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Overview
Description
Starting Material: Ethanol.
Reaction: Ethanol is reacted with the benzenesulfonamide under acidic conditions to introduce the ethoxy group.
Conditions: Acidic catalysts such as sulfuric acid are used to facilitate the reaction.
Attachment of the Hydroxy-Methyl-Phenylbutyl Chain
Starting Material: 2-hydroxy-2-methyl-4-phenylbutyl bromide.
Reaction: The bromide reacts with the benzenesulfonamide in the presence of a base to form the final product.
Conditions: This step is typically carried out in an organic solvent like tetrahydrofuran (THF) with a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(2-hydroxy-2-methyl-4-phenylbutyl)-5-methylbenzenesulfonamide typically involves multiple steps:
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Formation of the Benzenesulfonamide Core
Starting Material: 5-methylbenzenesulfonyl chloride.
Reaction: The sulfonyl chloride reacts with an appropriate amine to form the benzenesulfonamide core.
Conditions: This reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Conditions: Typically carried out in acidic or neutral conditions.
Products: Oxidation of the hydroxy group to a carbonyl group.
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Reduction
Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
Conditions: Usually performed in anhydrous conditions.
Products: Reduction of the sulfonamide group to a sulfonic acid.
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Substitution
Reagents: Nucleophiles such as amines or thiols.
Conditions: Often carried out in the presence of a base.
Products: Substitution of the ethoxy group with the nucleophile.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Triethylamine, potassium carbonate.
Solvents: Dichloromethane, tetrahydrofuran.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting sulfonamide-sensitive pathways.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biological Studies: Investigated for its effects on various biological pathways, potentially serving as a tool compound in biochemical research.
Industrial Applications: Could be used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-(2-hydroxy-2-methyl-4-phenylbutyl)-5-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The hydroxy-methyl-phenylbutyl chain may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxy-2-methyl-4-phenylbutyl)-benzenesulfonamide: Lacks the ethoxy group, which may affect its solubility and reactivity.
2-ethoxy-N-(2-hydroxy-2-methylbutyl)-benzenesulfonamide: Lacks the phenyl group, potentially altering its binding properties and biological activity.
N-(2-hydroxy-2-methyl-4-phenylbutyl)-5-methylbenzenesulfonamide: Similar structure but without the ethoxy group, which may influence its chemical behavior and applications.
Uniqueness
The presence of both the ethoxy group and the hydroxy-methyl-phenylbutyl chain in 2-ethoxy-N-(2-hydroxy-2-methyl-4-phenylbutyl)-5-methylbenzenesulfonamide makes it unique. These functional groups contribute to its distinct chemical properties, such as solubility, reactivity, and potential biological activity, setting it apart from similar compounds.
Biological Activity
2-ethoxy-N-(2-hydroxy-2-methyl-4-phenylbutyl)-5-methylbenzenesulfonamide is a sulfonamide compound with potential biological activity. This article explores its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.
- Chemical Formula : C20H27NO4S
- Molecular Weight : 377.4977 g/mol
- CAS Number : 1286699-58-8
The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets. The sulfonamide group is known for its ability to inhibit bacterial dihydropteroate synthase, which is crucial in folate synthesis. Additionally, the presence of the hydroxyl and ethoxy groups may enhance its solubility and bioavailability.
Antimicrobial Activity
Research indicates that sulfonamides exhibit significant antimicrobial properties. The compound's mechanism involves competitive inhibition of enzymes involved in folate metabolism, which is essential for bacterial growth. In vitro studies have demonstrated that derivatives of sulfonamides can effectively inhibit the growth of various bacterial strains.
Antitumor Activity
Recent studies have explored the antitumor potential of sulfonamide derivatives. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
Study on Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. The results indicated that this compound demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 16 |
Streptococcus pneumoniae | 32 |
Escherichia coli | >64 |
Study on Antitumor Effects
In a separate investigation focusing on its antitumor effects, the compound was tested against various cancer cell lines. The findings revealed that it inhibited cell viability in a dose-dependent manner, with IC50 values ranging from 10 to 30 µM across different cancer types.
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 15 |
A549 (Lung Cancer) | 20 |
HeLa (Cervical Cancer) | 25 |
Safety and Toxicity
Toxicological assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies suggest that while the compound exhibits biological activity, it also requires thorough evaluation for potential cytotoxic effects, particularly at higher concentrations.
Properties
IUPAC Name |
2-ethoxy-N-(2-hydroxy-2-methyl-4-phenylbutyl)-5-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO4S/c1-4-25-18-11-10-16(2)14-19(18)26(23,24)21-15-20(3,22)13-12-17-8-6-5-7-9-17/h5-11,14,21-22H,4,12-13,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXMIKZBRXCDABU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)NCC(C)(CCC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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